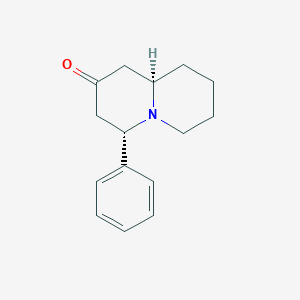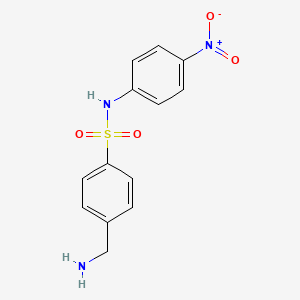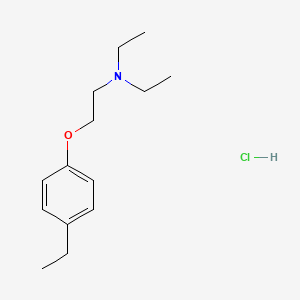![molecular formula C19H27OPSi B14494525 Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane CAS No. 63103-40-2](/img/structure/B14494525.png)
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxo group, two phenyl groups, and a 1-(trimethylsilyl)butan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. The general synthetic route can be summarized as follows:
Preparation of Chlorophosphine: The starting material, chlorophosphine, is prepared by reacting phosphorus trichloride with an appropriate organometallic reagent.
Reaction with Grignard Reagent: The chlorophosphine is then reacted with a Grignard reagent, such as phenylmagnesium bromide, to form the desired phosphane compound.
Introduction of Trimethylsilyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines with lower oxidation states.
Substitution: The phenyl groups and the trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Lower oxidation state phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
科学研究应用
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential role in biological systems as a phosphorus donor.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus atom. The compound can act as a ligand, forming complexes with transition metals and facilitating various catalytic processes. The trimethylsilyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions.
相似化合物的比较
Similar Compounds
Diphenylphosphine: Lacks the trimethylsilyl group and has different reactivity and applications.
Trimethylsilylphosphine: Contains a trimethylsilyl group but lacks the phenyl groups.
Triphenylphosphine: Contains three phenyl groups and has different chemical properties.
Uniqueness
Oxo(diphenyl)[1-(trimethylsilyl)butan-2-yl]-lambda~5~-phosphane is unique due to the combination of its structural features, including the oxo group, diphenyl groups, and the trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis, material science, and pharmaceuticals.
属性
CAS 编号 |
63103-40-2 |
|---|---|
分子式 |
C19H27OPSi |
分子量 |
330.5 g/mol |
IUPAC 名称 |
2-diphenylphosphorylbutyl(trimethyl)silane |
InChI |
InChI=1S/C19H27OPSi/c1-5-17(16-22(2,3)4)21(20,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15,17H,5,16H2,1-4H3 |
InChI 键 |
JFNLYFRNJKATQG-UHFFFAOYSA-N |
规范 SMILES |
CCC(C[Si](C)(C)C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


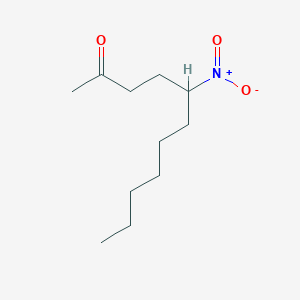
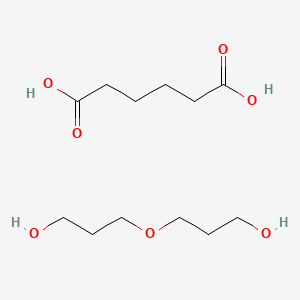
![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
![2,4-Diphenyl-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14494471.png)
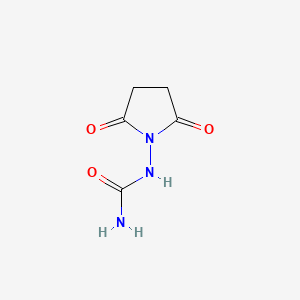
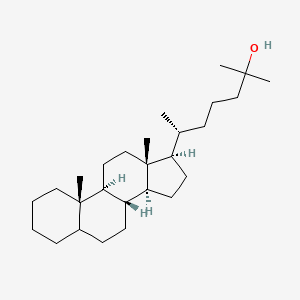
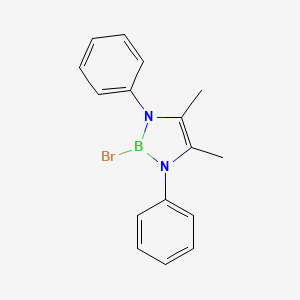
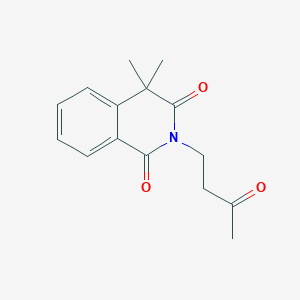
arsane](/img/structure/B14494510.png)
